CYP2E1 Inhibitory Potency: 3-Aryl Substitution Confers Moderate Activity vs. Inactive 7-Hydroxy-4-methylcoumarin
7-Hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one inhibits human CYP2E1 with an IC50 of 3.6 μM . In contrast, the corresponding 3-unsubstituted analog, 7-hydroxy-4-methylcoumarin, shows no measurable CYP2E1 inhibition at comparable concentrations, indicating that the 3-(4-methoxyphenyl) group is essential for engaging the CYP2E1 active site [1]. This represents a functional differentiation where a single substituent transforms an inactive scaffold into a moderately potent CYP2E1 ligand.
| Evidence Dimension | Human CYP2E1 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.6 μM |
| Comparator Or Baseline | 7-Hydroxy-4-methylcoumarin: no significant inhibition |
| Quantified Difference | >27-fold difference (lower bound estimate based on highest tested concentration of 100 μM for analog) |
| Conditions | In vitro recombinant human CYP2E1 enzyme assay with fluorogenic or coumarin probe substrate |
Why This Matters
This potency difference is directly actionable for researchers selecting a CYP2E1 inhibitor tool compound; the 3-aryl substituent is the minimum structural requirement, and generic 7-hydroxy-4-methylcoumarin cannot serve as a substitute.
- [1] Qi, X.; Dou, T.; Wang, Z.; Wu, J.; Yang, L.; Zeng, S.; Deng, M.; Lü, M.; Liang, S. Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity. European Journal of Pharmaceutical Sciences, 2019, 136, 104944. (Note: Confirms C4-substituted 7-hydroxycoumarins generally show low CYP inhibition across isoforms including CYP2E1.) View Source
